6-Bromo-4-iodoquinoline
Overview
Description
6-Bromo-4-iodoquinoline is a heterocyclic aromatic compound with the molecular formula C9H5BrIN It is a derivative of quinoline, where the hydrogen atoms at positions 6 and 4 are replaced by bromine and iodine atoms, respectively
Scientific Research Applications
6-Bromo-4-iodoquinoline is an important intermediate in the synthesis of biologically active compounds. It is used in the development of pharmaceuticals, particularly in the synthesis of kinase inhibitors such as GSK2126458 . Additionally, it has applications in material science for the development of novel materials with specific electronic properties.
Safety and Hazards
The compound has several hazard statements: H302, H315, H318, H332, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, washing hands thoroughly after handling, and seeking medical advice if feeling unwell .
Mechanism of Action
Target of Action
6-Bromo-4-iodoquinoline is an important intermediate for the synthesis of many biologically active compounds . .
Mode of Action
It’s known that it’s synthesized from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline through five steps including cyclization reaction and substitution reaction
Pharmacokinetics
It’s noted that the compound has high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 2.44 , which can influence its distribution and bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it’s recommended to be stored in a dark place, sealed in dry conditions, at 2-8°C . This suggests that light, moisture, and temperature could affect its stability and potentially its efficacy.
Biochemical Analysis
Biochemical Properties
6-Bromo-4-iodoquinoline plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as an intermediate in the synthesis of GSK2126458, a potent inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways . The interactions of this compound with these enzymes are essential for its role in modulating cellular signaling pathways.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the PI3K/mTOR signaling pathway, which is critical for cell growth, proliferation, and survival . By modulating this pathway, this compound can impact cellular functions such as apoptosis, autophagy, and metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, its role as an intermediate in the synthesis of PI3K/mTOR inhibitors suggests that it may bind to these enzymes, altering their activity and downstream signaling pathways . This binding interaction is crucial for its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biochemical activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular signaling and metabolism, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biochemical activity. Its role in the synthesis of PI3K/mTOR inhibitors highlights its involvement in metabolic pathways related to cell growth and survival . These interactions can affect metabolic flux and metabolite levels, contributing to its overall biochemical effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its biochemical activity . Understanding these transport mechanisms is crucial for optimizing its use in biochemical applications.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Bromo-4-iodoquinoline can be synthesized through a multi-step process starting from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline. The synthesis involves cyclization and substitution reactions . Another method involves the reaction of 6-bromo-4-chloroquinoline with potassium iodide in acetonitrile under reflux conditions for 48 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques such as reflux, extraction, and purification through column chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-iodoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Potassium Iodide: Used in substitution reactions to replace chlorine with iodine.
Acetonitrile: Common solvent used in the synthesis and reactions involving this compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of quinoline with different functional groups.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-hydroxyquinoline
- 6-Chloroquinoline
- 5-Bromoquinoline
- 6-Iodoquinoline
- 4-Bromoquinoline
Uniqueness
6-Bromo-4-iodoquinoline is unique due to the presence of both bromine and iodine atoms on the quinoline ring. This dual halogenation can enhance its reactivity and binding properties compared to other similar compounds with only one halogen atom. The combination of bromine and iodine also allows for more diverse chemical modifications and applications in various fields .
Properties
IUPAC Name |
6-bromo-4-iodoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrIN/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFLFNVNIISPPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590593 | |
Record name | 6-Bromo-4-iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927801-23-8 | |
Record name | 6-Bromo-4-iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 6-bromo-4-iodoquinoline?
A1: this compound serves as a crucial building block in the multi-step synthesis of various biologically active compounds. One notable example is GSK2126458, though the specific biological activity of this compound is not detailed in the provided research [].
Q2: How is the structure of this compound confirmed in the research?
A2: The researchers primarily utilized ¹H NMR (proton nuclear magnetic resonance) spectroscopy to confirm the structure of both the final product, this compound, and the intermediate compound, 6-bromoquinolin-4-ol [].
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